N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
Historical Context of Pyrrolidine Carboxamide Research
Pyrrolidine carboxamides emerged as a pharmacologically significant scaffold in the early 2000s, with seminal work demonstrating their utility in targeting enzymes critical to metabolic and infectious diseases. For instance, pyrrolidine carboxamides were identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism linked to metabolic syndrome. Parallel research revealed their efficacy against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a validated target for antitubercular agents. The structural flexibility of the pyrrolidine ring, combined with the hydrogen-bonding capacity of the carboxamide group, enabled selective interactions with diverse biological targets. By 2014, derivatives such as N-(substituted phenyl)pyrrolidine-2-carboxamides were being explored for anticonvulsant activity, underscoring the scaffold’s adaptability.
The target compound, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, represents an evolution of these early designs. Its substitution pattern—featuring halogenated aryl groups and a sulfonyl moiety—reflects iterative optimizations observed in studies like the development of PF-877423, a pyrrolidine carboxamide 11β-HSD1 inhibitor with nanomolar potency.
Positioning Within Contemporary Sulfonyl-Modified Heterocyclic Compounds
Sulfonyl groups are widely incorporated into heterocyclic compounds to enhance metabolic stability, solubility, and target affinity. The methylsulfonyl substituent in the target compound aligns with trends observed in kinase inhibitors and protease modulators, where sulfonamides improve pharmacokinetic profiles. For example, sulfonyl-modified pyrrolidines in 11β-HSD1 inhibitors demonstrated enhanced enzyme selectivity and oral bioavailability compared to non-sulfonylated analogs.
A comparative analysis of sulfonyl-containing heterocycles reveals key design principles:
The target compound’s 1-(methylsulfonyl)pyrrolidine core likely leverages similar electronic and steric effects to optimize binding to undisclosed targets, potentially in metabolic or inflammatory pathways.
Significance in Medicinal Chemistry Research
The compound’s structure integrates three pharmacophoric elements:
- Halogenated Aryl Group : The 4-bromo-2-(2-chlorobenzoyl)phenyl moiety may enhance hydrophobic interactions with enzyme pockets, as seen in InhA inhibitors where chloro and bromo substituents improved binding affinity.
- Pyrrolidine Carboxamide Core : This scaffold’s rigidity and hydrogen-bonding capacity are critical for target engagement, as demonstrated in anticonvulsant agents.
- Methylsulfonyl Group : Sulfonyl modifications often reduce oxidative metabolism, extending half-life, as observed in 11β-HSD1 inhibitors.
These features position the compound as a versatile candidate for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency across therapeutic areas.
Theoretical Foundations of Structure-Activity Relationships
SAR studies of pyrrolidine carboxamides highlight the importance of stereochemistry, substituent electronegativity, and steric bulk. Key findings include:
- Enantiomeric Specificity : Resolution of racemic InhA inhibitors revealed that only one enantiomer exhibited submicromolar activity, emphasizing the role of chiral centers in target recognition.
- Halogen Effects : Bromine and chlorine atoms at specific positions enhanced inhibitory potency in 11β-HSD1 and InhA inhibitors by filling hydrophobic subpockets.
- Sulfonyl Placement : Methylsulfonyl groups at the pyrrolidine C1 position improved metabolic stability in murine models, as reported in pharmacokinetic studies of related compounds.
For the target compound, molecular modeling could predict interactions between the 2-chlorobenzoyl group and aromatic residues in enzyme active sites, while the methylsulfonyl group may stabilize the pyrrolidine ring in a bioactive conformation.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O4S/c1-28(26,27)23-10-4-7-17(23)19(25)22-16-9-8-12(20)11-14(16)18(24)13-5-2-3-6-15(13)21/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKULARHDMBLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the chlorobenzoyl intermediate: This step may involve the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Coupling reactions: The final step involves coupling the brominated chlorobenzoyl intermediate with the pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield a sulfone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Biological Activities
1. Anticancer Potential
Research indicates that N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The presence of halogen substituents (bromine and chlorine) enhances its biological activity by increasing lipophilicity and facilitating interaction with biological targets .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. Its efficacy can be attributed to the structural features that allow it to penetrate bacterial cell membranes and disrupt essential cellular processes. Studies have reported significant inhibition of growth in Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
3. Anti-inflammatory Effects
this compound has been evaluated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited IC50 values lower than those of standard chemotherapeutic agents against MCF-7 breast cancer cells, indicating its potential as an effective anticancer drug .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity comparable to existing antibiotics. This study highlights its potential as a lead compound for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Core Structural Similarities and Differences
Target Compound :
- Core : Pyrrolidine-2-carboxamide.
- Substituents :
- N-methylsulfonyl group.
- 4-bromo-2-(2-chlorobenzoyl)phenyl group.
Analog 1 : (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives (Examples 157–159, 30–31)
- Core : (2S,4R)-pyrrolidine-2-carboxamide with hydroxyl at C4.
- Substituents :
- Acyl groups (e.g., 3-methylisoxazol-5-yl or benzamido derivatives) at N1.
- Thiazol-5-yl-substituted benzyl or phenylethyl groups.
- Key Differences :
- Stereochemistry (2S,4R vs. unspecified in target compound).
- Hydroxyl group at C4 and acylated N1 vs. methylsulfonyl at N1 in the target.
- Thiazole-containing aryl substituents vs. bromo/chlorobenzoyl-phenyl in the target.
Analog 2 : 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide ()
- Core : Pyrrolidine-2-carboxamide (racemic mixture).
- Substituents :
- 4-bromobenzoyl at C1.
- Phenyl at C2.
- Key Differences: No methylsulfonyl group; instead, bromobenzoyl at C1. Racemic mixture vs.
Analog 3: (2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2S)-2-[(3-chloro-4-methoxybenzene)sulfonamido]propanoyl]pyrrolidine-2-carboxamide ()
- Core : (2S)-pyrrolidine-2-carboxamide.
- Substituents: Sulfonamido and cyanophenyl groups.
- Key Differences :
- Sulfonamido vs. methylsulfonyl at N1.
- Carbamimidoylphenylmethyl vs. bromo/chlorobenzoyl-phenyl in the target.
Substituent Effects on Physicochemical Properties
Biological Activity
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, with the CAS number 1236260-42-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrClN2O4S |
| Molecular Weight | 485.8 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Research indicates that this compound may exhibit various biological activities, including:
- Anti-inflammatory Activity : The compound's structure suggests potential interactions with inflammatory pathways, particularly through modulation of the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and other inflammatory conditions .
- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains. The presence of the bromine and chlorine substituents may enhance the compound's ability to disrupt microbial cell membranes .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation. The structure allows for interactions with key proteins involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
- Neuroinflammation :
- Antimicrobial Activity :
- Anticancer Activity :
Q & A
Basic Question: What are the key steps and challenges in synthesizing N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide?
Answer:
Synthesis typically involves multi-step routes:
Halogenation and Coupling: Bromination of a phenyl precursor followed by coupling with 2-chlorobenzoyl chloride under anhydrous conditions (e.g., using AlCl₃ as a catalyst).
Pyrrolidine Functionalization: Introduction of the methylsulfonyl group to the pyrrolidine ring via sulfonation (e.g., using methanesulfonyl chloride in dichloromethane).
Amide Bond Formation: Carboxamide linkage between the brominated/chlorobenzoyl-phenyl group and the modified pyrrolidine using coupling agents like EDC/HOBt.
Key Challenges:
- Regioselectivity: Ensuring bromine substitution at the 4-position on the phenyl ring .
- Steric Hindrance: Managing bulky substituents during amide bond formation, which may require elevated temperatures or microwave-assisted synthesis .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 2 ppm).
- FTIR: Detect carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .
Advanced Question: How can X-ray crystallography resolve contradictions in proposed molecular conformations?
Answer:
- Data Collection: Use high-resolution (<1.0 Å) X-ray diffraction data from single crystals grown in methanol or DMSO .
- Refinement Tools: SHELXL (for small-molecule refinement) and ORTEP-3 (for visualizing thermal ellipsoids and bond angles) .
- Handling Ambiguities:
Advanced Question: How do halogen substituents (Br, Cl) influence bioactivity, and what SAR studies support this?
Answer:
- Role of Halogens:
- Bromine (4-position): Enhances lipophilicity and π-π stacking with hydrophobic protein pockets.
- Chlorine (2-position on benzoyl): Stabilizes binding via halogen bonding with backbone carbonyls .
- SAR Approach:
- Synthesize analogs with F, I, or NO₂ substituents.
- Test activity against target proteins (e.g., kinases) via IC₅₀ assays.
- Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
notes that halogenated analogs show improved inhibition compared to non-halogenated derivatives .
Advanced Question: What computational methods predict solubility and stability under varying pH conditions?
Answer:
- Solubility Prediction:
- COSMO-RS: Simulate solvation free energy in water and organic solvents.
- Molecular Dynamics (MD): Model aggregation tendencies in aqueous buffers.
- pH Stability:
- pKa Estimation: Use Schrödinger’s Epik or ACD Labs to predict protonation states.
- Degradation Pathways: DFT calculations (e.g., Gaussian 09) identify hydrolysis-prone sites (e.g., amide bonds at pH < 3 or > 10) .
Experimental validation via HPLC stability assays at pH 1–13 is recommended .
Advanced Question: How can researchers address contradictions between in vitro and in vivo activity data?
Answer:
Methodological Framework:
Pharmacokinetic (PK) Profiling: Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites.
Tissue Distribution Studies: Radiolabel the compound and quantify accumulation in target organs.
Mechanistic Reassessment: Validate target engagement via Western blot or SPR assays if off-target effects are suspected .
Basic Question: What safety protocols are critical for handling this compound in the lab?
Answer:
- PPE Requirements: Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines.
- Storage: Store at –20°C in amber vials under argon to prevent degradation .
Advanced Question: What strategies optimize enantiomeric purity during synthesis?
Answer:
- Chiral Resolution: Use HPLC with a Chiralpak AD-H column and hexane/isopropanol mobile phase.
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in key steps like amide coupling.
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Advanced Question: How do crystallographic data inform polymorph screening?
Answer:
- Screening Methods:
- Solvent evaporation (10+ solvents) and slurry conversion.
- Variable-temperature XRD to detect phase transitions.
- Energy Calculations: Compare lattice energies of polymorphs using Dassault’s BIOVIA Materials Studio.
highlights the importance of methanol for growing stable monoclinic crystals .
Advanced Question: What in silico approaches prioritize biological targets for this compound?
Answer:
- Reverse Docking: Use AutoDock Vina to screen against a library of 500+ human protein structures.
- Pharmacophore Mapping: Align compound features (e.g., halogen bonds, sulfonyl groups) with known active sites.
- Machine Learning: Train models on ChEMBL bioactivity data to predict kinase or GPCR targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
